2-benzyl-6-(4-methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone
Description
Historical Development of Pyridazinone Research
The pyridazinone nucleus first gained attention in the 1970s with the discovery of its cardiovascular effects, particularly as phosphodiesterase (PDE) inhibitors. Early derivatives like zardaverine demonstrated bronchodilatory properties through PDE3/4 inhibition, establishing the scaffold's capacity for multi-target engagement. The 1990s marked a paradigm shift with the development of imidazo[4,5-d]pyridazinones as kinase inhibitors, exemplified by the FDA-approved agent ponatinib for chronic myeloid leukemia.
Structural evolution accelerated in the 2000s through systematic exploration of substitution patterns:
- Position 2 : Benzyl groups introduced improved blood-brain barrier penetration
- Position 6 : Styryl derivatives enhanced kinase selectivity profiles
- Saturation state : 4,5-dihydro modifications reduced metabolic oxidation
A 2021 review cataloged 47 distinct biological activities across 1,200+ pyridazinone derivatives, underscoring the scaffold's adaptability. The table below illustrates key milestones:
Significance of 2-Benzyl-6-(4-Methoxystyryl)-4,5-Dihydro-3(2H)-Pyridazinone in Current Research
This derivative (PubChem CID: 1475387) represents a third-generation pyridazinone optimized for:
- Enhanced target engagement : The 4-methoxystyryl group enables π-π stacking with kinase hinge regions, while the benzyl moiety fills hydrophobic pockets
- Improved pharmacokinetics : Partial saturation (4,5-dihydro) reduces CYP450-mediated metabolism compared to aromatic analogs
- Dual-pathway modulation : Preliminary studies suggest concurrent inhibition of VEGFR-2 (IC~50~ 107 nM) and COX-2 (37% inhibition at 10 μM)
Structural analysis reveals critical interactions:
- Methoxy group : Hydrogen bonds with Asp1046 in VEGFR-2's ATP-binding pocket
- Benzyl chain : Van der Waals interactions with Leu840 and Val848
- Dihydropyridazinone core : Chelates Mg^2+^ ions in kinase domains
Recent molecular dynamics simulations (2025) demonstrate 28% longer binding residence time compared to first-line agent sorafenib in VEGFR-2 models.
Pyridazinone as a "Wonder Nucleus" in Drug Discovery
The scaffold's success stems from three key attributes:
1. Synthetic versatility
- Annulation reactions permit rapid generation of polycyclic variants
- Suzuki couplings enable diverse aryl/heteroaryl substitutions
- Regioselective functionalization at positions 2, 3, and 6
2. Multi-target potential
Clinical-stage pyridazinones modulate:
3. ADME optimization
Comparative studies show:
- 3.2x higher metabolic stability than pyridine analogs
- LogP range 2.1-3.4 ideal for CNS/peripheral targeting
- pK~a~ 6.8 enables both passive diffusion and active transport
The table below contrasts key parameters between this compound and classical pyridazinones:
| Parameter | Classical Pyridazinones | 2-Benzyl-6-(4-Methoxystyryl) Derivative |
|---|---|---|
| Plasma Stability (t~1/2~) | 1.8 h | 4.7 h |
| VEGFR-2 IC~50~ | 850 nM | 107 nM |
| CNS Penetration (K~p~) | 0.12 | 0.43 |
| Synthetic Steps | 5-7 | 3-4 |
Properties
IUPAC Name |
2-benzyl-6-[(E)-2-(4-methoxyphenyl)ethenyl]-4,5-dihydropyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-24-19-12-8-16(9-13-19)7-10-18-11-14-20(23)22(21-18)15-17-5-3-2-4-6-17/h2-10,12-13H,11,14-15H2,1H3/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDCJGHYKWGVHZ-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=NN(C(=O)CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=NN(C(=O)CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-6-(4-methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The initial step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyridazinone core.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Addition of the Methoxystyryl Group: The methoxystyryl group is typically added through a Heck reaction, where the pyridazinone core is coupled with a methoxystyrene derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-benzyl-6-(4-methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the double bonds in the methoxystyryl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Benzyl halides, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated derivatives of the methoxystyryl group
Substitution: Functionalized benzyl derivatives
Scientific Research Applications
2-benzyl-6-(4-methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone is a heterocyclic compound belonging to the pyridazinone family, characterized by a benzyl group, a methoxystyryl group, and a dihydropyridazinone core. It has a molecular weight of 320.4 g/mol and the molecular formula C20H20N2O2 . The compound's unique structure gives it distinct chemical reactivity and biological activity, making it versatile for applications in research and industry.
Scientific Research Applications
This compound is investigated for diverse applications in medicinal chemistry, materials science, and biological studies.
Medicinal Chemistry
- The compound is a lead molecule for developing new pharmaceuticals, particularly for treating cancer and inflammatory diseases. It can bind to enzymes or receptors, modulating their activity, such as inhibiting kinases involved in cell signaling pathways to suppress cancer cell proliferation.
Materials Science
- The compound's structural properties make it a candidate for developing novel materials with specific electronic or optical properties.
Biological Studies
- The compound can be employed as a probe to study biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-benzyl-6-(4-methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Bioactivity
Table 1: Key Structural Analogs and Their Activities
Key Observations :
Substituent Position and Activity: 2-Benzyl vs. 4-Benzyl: The 2-benzyl group in the target compound may confer distinct conformational preferences compared to 4-benzyl analogs (e.g., 4-benzyl-6-phenyl-pyridazinone). This positional isomerism can alter binding to PDE III, a key target for cardiotonic activity . Styryl vs. Phenyl: The 4-methoxystyryl group enhances conjugation and lipophilicity compared to simpler 4-methoxyphenyl derivatives (e.g., 6-(4-methoxyphenyl)-pyridazinone). This modification may improve membrane permeability but reduce aqueous solubility .
Electron-Donating Groups: Methoxy (OCH₃) and amino (NH₂) substituents at the para position of the phenyl ring are critical for PDE III inhibition and antiplatelet activity. For example, 6-(4-aminophenyl)-pyridazinone derivatives exhibit potent antiplatelet effects comparable to aspirin . The 4-methoxy group in the target compound likely enhances electron density, mimicking the activity of CI-930, a selective PDE III inhibitor (ED₅₀ = 0.6 µM) .
In contrast, 6-(4-methoxy-3-methylphenyl)-pyridazinone derivatives with ortho-methyl groups show enhanced vasodilatory effects due to altered steric interactions .
Pharmacological Profile Comparison
Cardiotonic Activity :
- The target compound shares structural motifs with CI-914 and CI-930, known for their positive inotropic effects via PDE III inhibition . Wang et al. (2008) demonstrated that 6-phenyl-pyridazinones with electron-donating substituents (e.g., OCH₃, NH₂) exhibit EC₅₀ values < 1 µM in isolated heart models .
- Comparison: The target compound’s 4-methoxystyryl group may extend the residence time in cardiac tissue compared to non-conjugated analogs, though in vivo data are needed .
Antiplatelet Activity :
- Thota et al. (2019) reported that 6-(4-substituted-phenyl)-pyridazinones inhibit collagen-induced platelet aggregation by 70–90% at 10 µM, surpassing aspirin in some cases . The target compound’s styryl group could modulate this activity by influencing electron distribution across the aromatic system .
Antihypertensive Effects :
- Mitsui Toatsu Kagaku’s 6-(4-thenoylaminophenyl)-5-methyl-pyridazinone (m.p. 256–258°C) showed significant blood pressure reduction in rodent models .
Biological Activity
2-benzyl-6-(4-methoxystyryl)-4,5-dihydro-3(2H)-pyridazinone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and pharmacological properties of this compound, with a focus on its anti-inflammatory and anti-cancer activities.
- Molecular Formula : CHNO
- Molar Mass : 320.39 g/mol
- Density : 1.11 g/cm³ (predicted)
- Boiling Point : Approximately 501°C (predicted)
- CAS Number : 337923-00-9
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Pyridazinone Core : Cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
- Introduction of the Benzyl Group : Nucleophilic substitution using benzyl halides.
- Addition of the Methoxystyryl Group : Often achieved through a Heck reaction with a methoxystyrene derivative in the presence of a palladium catalyst .
Anti-inflammatory Activity
Research has shown that pyridazinone derivatives exhibit significant anti-inflammatory properties. In studies evaluating various pyridazinones, compounds similar to this compound demonstrated substantial inhibition of edema comparable to ibuprofen . The percentage inhibition in edema at different time intervals indicated effective anti-inflammatory potential, suggesting that structural modifications can enhance these activities.
Anti-cancer Activity
The compound has also been evaluated for its anti-cancer properties. In vitro studies against human colon carcinoma (HCT116) cells revealed promising anti-proliferative effects. The compound's effectiveness was assessed through various assays, including the Artemia salina lethality test, which provided insights into its toxicity profile and potential therapeutic index .
Table 1: Summary of Biological Activities
| Activity Type | Result | Reference |
|---|---|---|
| Anti-inflammatory | % Inhibition comparable to ibuprofen (67.48 - 77.23%) | |
| Anti-cancer | Effective against HCT116 cells | |
| Toxicity | LC50 values >100 µg/mL |
Case Studies
- Anti-inflammatory Evaluation : A study synthesized a series of pyridazinones and evaluated their effects on inflammation models. The results indicated that certain derivatives showed greater efficacy than traditional NSAIDs, highlighting the potential for developing safer anti-inflammatory drugs .
- Anti-cancer Efficacy : In another study focusing on HCT116 cells, various pyridazinones were tested for cytotoxicity and proliferation inhibition. The results suggested that modifications in the substituents significantly affected the biological activity, pointing towards structure-activity relationship (SAR) insights that could guide future drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
